3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane
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Overview
Description
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane is an organic compound characterized by the presence of a cyclobutane ring substituted with chloromethoxy and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane typically involves the reaction of cyclobutane derivatives with chloromethyl methyl ether and difluoromethylating agents. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutane derivative, followed by the addition of chloromethyl methyl ether to introduce the chloromethoxy group. The difluoromethyl group can be introduced using difluoromethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include substituted cyclobutane derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or partially reduced derivatives.
Scientific Research Applications
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Shares the chloromethoxy group but lacks the difluorocyclobutane structure.
Difluoromethylcyclobutane: Contains the difluoromethyl group but lacks the chloromethoxy group.
Uniqueness
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane is unique due to the combination of both chloromethoxy and difluoromethyl groups on a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C6H9ClF2O |
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Molecular Weight |
170.58 g/mol |
IUPAC Name |
3-(chloromethoxymethyl)-1,1-difluorocyclobutane |
InChI |
InChI=1S/C6H9ClF2O/c7-4-10-3-5-1-6(8,9)2-5/h5H,1-4H2 |
InChI Key |
VBJRHTBFZKEJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COCCl |
Origin of Product |
United States |
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